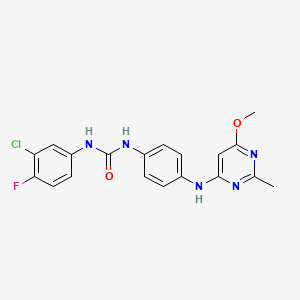

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

This compound, referred to in the literature as SI-008 , is a urea-based small molecule designed as a Type II BRAF V600E inhibitor. Its synthesis involves reacting A1-CAR-2 (a key intermediate) with 3-chloro-4-fluoroaniline, yielding pale yellow crystalline powders with a 70% yield and a melting point consistent with stable crystalline forms . The structure features a 3-chloro-4-fluorophenyl group and a pyrimidinyl-amino-phenylurea scaffold, which is critical for binding to the DFG-out conformation of BRAF V600E, a validated therapeutic target in cancers like melanoma .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN5O2/c1-11-22-17(10-18(23-11)28-2)24-12-3-5-13(6-4-12)25-19(27)26-14-7-8-16(21)15(20)9-14/h3-10H,1-2H3,(H,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZQTANJJWRDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is believed to function as an enzyme inhibitor, modulating various signaling pathways associated with disease progression. The mechanism includes:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.

- Receptor Binding : It binds to specific receptors, potentially altering their activity and leading to downstream effects that can inhibit tumor growth.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 (Lung) | 12.5 | Induces apoptosis |

| MCF7 (Breast) | 8.0 | Growth inhibition |

| HCT116 (Colon) | 15.0 | Cell cycle arrest |

These results suggest that the compound may be a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antitumor effects, the compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies

- Study on Lung Cancer : A study conducted on A549 cells showed that treatment with the compound resulted in a significant reduction of cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.

- Inflammatory Models : In animal models of inflammation, administration of the compound reduced edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity and reduce potential side effects. The following synthetic routes have been explored:

- Synthesis via Isocyanate Intermediates : Utilizing 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl isocyanate as an intermediate has shown promise in increasing yield and purity.

- Modification of Functional Groups : Altering substituents on the phenyl rings has been investigated to improve binding affinity and selectivity towards target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Urea-Based Kinase Inhibitors

Compound SI-008 is compared to structurally related urea derivatives with modifications in aryl substituents and heterocyclic moieties:

Key Findings

- Substituent Effects on Activity :

- The 3-chloro-4-fluorophenyl group in SI-008 enhances kinase selectivity compared to 9c (thiazolyl-piperazine derivative), which lacks a pyrimidine scaffold but shows moderate activity .

- MMV665953 , despite structural similarity, diverges in application, demonstrating potent anti-biofilm activity (MIC = 4 µg/mL against S. aureus) due to its dichlorophenyl group .

- Compound 3b ’s pyrrolopyrimidine core and trifluoromethylphenyl group confer superior VEGFR-2 inhibition (IC50 = 91.02 µM) compared to SI-008’s BRAF-targeted activity .

Pharmacokinetic and Physicochemical Comparisons

- MMV665953’s simpler structure (molecular weight = 344.1 g/mol) may improve membrane permeability compared to bulkier derivatives like 3b (MW > 500 g/mol) .

Molecular Interactions

- SI-008 binds BRAF’s DFG-out pocket via hydrogen bonds between the urea moiety and kinase backbone residues, stabilized by chloro/fluoro substituents .

- Compound 3b interacts with VEGFR-2’s Asp1046 via a single hydrogen bond, with lower binding energy (ΔGb = -10.7 kcal/mol) compared to multi-bond interactions in BRAF inhibitors .

Research Implications

- SAR Insights : Substituents on the phenyl ring (e.g., trifluoromethyl, dichloro) and heterocyclic cores (pyrimidine vs. pyrrolopyrimidine) dictate target specificity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.